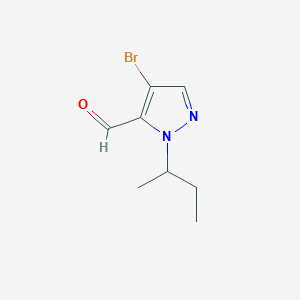

4-Bromo-1-sec-butyl-1H-pyrazole-5-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

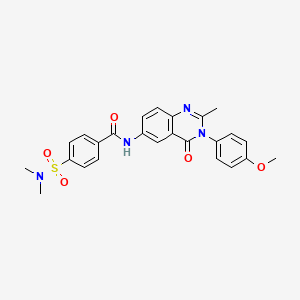

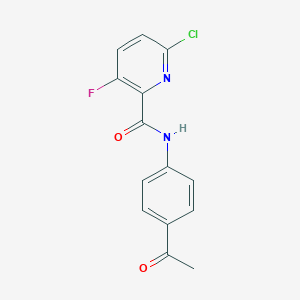

“4-Bromo-1-sec-butyl-1H-pyrazole-5-carbaldehyde” is a chemical compound with the CAS Number: 1784836-38-9 . It has a molecular weight of 231.09 . This compound is also known as "4-Bromo-1-isobutyl-1H-pyrazole-5-carbaldehyde" .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “this compound”, can be achieved through various strategies. One such strategy involves the multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Another method involves the reaction of 4-Bromopyrazole with titanium tetrachloride to afford binary adducts .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI Code: 1S/C8H11BrN2O/c1-6(2)4-11-8(5-12)7(9)3-10-11/h3,5-6H,4H2,1-2H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 250-260 °C and a melting point of 93-96 °C . The compound is solid in form .科学的研究の応用

Synthesis and Structural Analysis

- Reactions with Dinucleophiles : The compound reacts similarly to β-chlorovinyl ketones with dinucleophiles to yield heteroanellated methanoannulenes containing various rings such as thiophene, pyrazole, and pyrimidine (Neidlein & Schröder, 1992).

- Crystal Structures of Pyrazoline Derivatives : Synthesis of pyrazole compounds and analysis of their crystal structures has been performed, enhancing understanding of the structural characteristics of pyrazole derivatives (Loh et al., 2013).

- Photophysical Studies : Investigations into the photophysical properties of 4-Bromo-1-sec-butyl-1H-pyrazole-5-carbaldehyde in different solvents have been conducted, revealing variations in extinction coefficients and quantum yield (Singh et al., 2013).

Medicinal Chemistry and Biological Activity

- Antioxidant and Anti-inflammatory Activities : Synthesis and evaluation of derivatives for their antioxidant and anti-inflammatory properties have been explored, indicating potential therapeutic applications (Sudha et al., 2021).

- Antibacterial and Antifungal Activities : The compound and its derivatives have been tested for their efficacy against various human pathogens, showing significant antibacterial and antifungal activities (Thumar & Patel, 2012).

Synthesis Techniques and Chemical Modifications

- Ionic Liquid Promoted Annulation : A green method for synthesizing chromenopyrazoles using ionic liquids in aqueous media has been developed, indicating an environmentally friendly approach to chemical synthesis (Li et al., 2015).

- Chemoselective Synthesis : Efficient microwave-assisted synthesis of alkylamino-pyrazole derivatives has been achieved, showcasing advancements in synthetic methodologies (Orrego-Hernández et al., 2015).

Advanced Applications

- Supramolecular Assembly : Research into the molecular structures and supramolecular assembly of reduced bipyrazoles derived from pyrazole precursors offers insights into molecular interactions and potential applications in material science (Cuartas et al., 2017).

Safety and Hazards

The safety data sheet for a related compound, 4-Bromopyrazole, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

将来の方向性

The future directions for “4-Bromo-1-sec-butyl-1H-pyrazole-5-carbaldehyde” could involve its use in the preparation of other compounds. For instance, 4-Bromopyrazole may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole . It may also be used as a starting material in the synthesis of 1,4’-bipyrazoles . Furthermore, the compound could be used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .

特性

IUPAC Name |

4-bromo-2-butan-2-ylpyrazole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c1-3-6(2)11-8(5-12)7(9)4-10-11/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPGUBUNQZQNRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=C(C=N1)Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[[1-(4-methylphenyl)pyrrolidin-2-yl]methyl]acetamide](/img/structure/B3006298.png)

![2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B3006300.png)

![Ethyl [1-(2-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B3006303.png)

![3-Hydroxy-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylbenzohydrazide](/img/structure/B3006305.png)

![2-(3-Trifluoromethyl-benzylsulfanyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B3006309.png)

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B3006312.png)

![N-[1-(aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B3006315.png)